![molecular formula C30H26O2 B14302884 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran) CAS No. 118593-56-9](/img/structure/B14302884.png)
6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran): is a complex organic compound that belongs to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) can be achieved through several methods. One common approach involves the coupling reaction of epoxide and hydroxy amine segments. The epoxide is prepared from an aldehyde with the requisite sulfur ylide, followed by nucleophilic opening with benzylamine . Another method involves palladium-catalyzed coupling reactions to synthesize 6-substituted-3,4-dihydro-2H-1-benzopyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, flavanones like this compound have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. They are also investigated for their role in modulating enzyme activity and signaling pathways .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate enzyme activity by binding to active sites and altering their function .
Comparison with Similar Compounds
Dihydrobenzopyrans: Compounds like 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one are structurally related and exhibit similar chemical properties.
Uniqueness: What sets 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) apart is its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This unique structure enhances its applicability in various scientific and industrial fields .
Properties
CAS No. |
118593-56-9 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[4-[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]phenyl]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H26O2/c1-3-27-19-25(13-15-29(27)31-17-1)23-9-5-21(6-10-23)22-7-11-24(12-8-22)26-14-16-30-28(20-26)4-2-18-32-30/h5-16,19-20H,1-4,17-18H2 |
InChI Key |
GPXYTZULWDTYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OCCC6)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


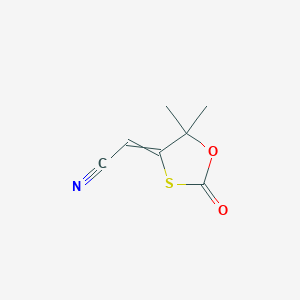

![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)


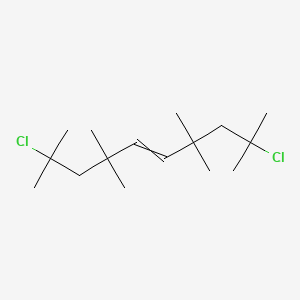
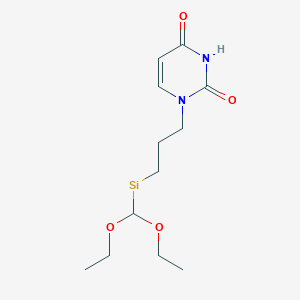

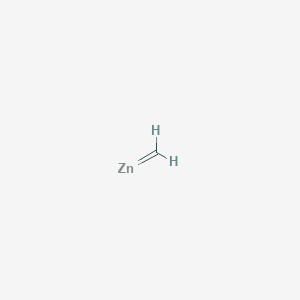
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
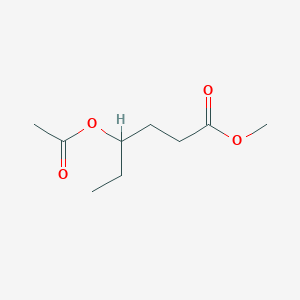
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)


